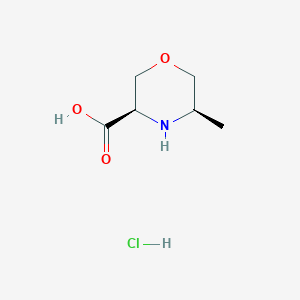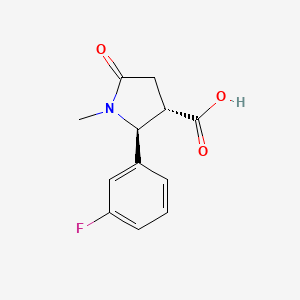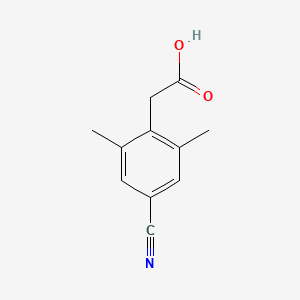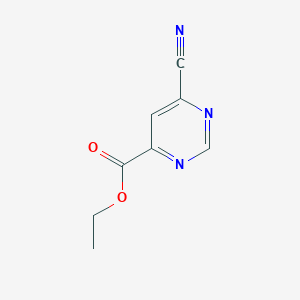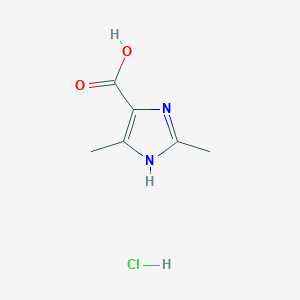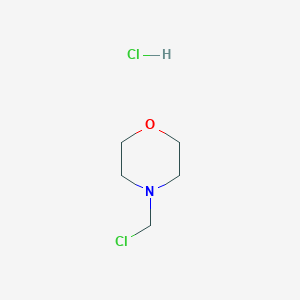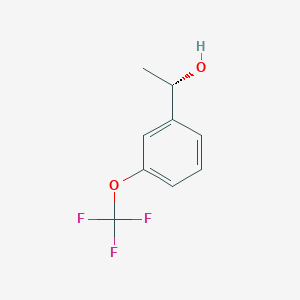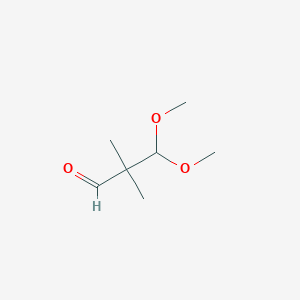
3,3-Dimethoxy-2,2-dimethylpropanal
Übersicht
Beschreibung
3,3-Dimethoxy-2,2-dimethylpropanal is a chemical compound that has been the focus of significant scientific research in various fields such as chemistry and pharmacology. It is also known as 3-Hydroxy-2,2-dimethylpropanal-Dimethyl-Acetal .
Molecular Structure Analysis
The molecular formula of this compound is C7H14O3 . The molecular weight is 146.18 g/mol. The InChI key for this compound is CIQFEAIIACKXLQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly defined in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Iodine Inclusion Compounds : The compound has been used in the synthesis of iodine inclusion compounds, exemplified by the study of Megen, Jablonka, & Reiss (2014), where it reacted with hydroiodic acid in the presence of iodine. This synthesis led to the creation of new polyiodides, which were characterized by spectroscopic methods and powder diffraction, demonstrating its utility in forming complex inorganic structures (Megen, Jablonka, & Reiss, 2014).
Crystal Structure Analysis : Tarbutton & Valente (2010) used a derivative of 3,3-Dimethoxy-2,2-dimethylpropanal in the synthesis of s-trioxane, analyzing its crystal structure in triclinic space, contributing to the field of chemical crystallography (Tarbutton & Valente, 2010).
Catalysis and Chemical Reactions
Rhodium(I)-catalyzed Carboxylation : Ukai, Aoki, Takaya, & Iwasawa (2006) explored the use of esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol in a Rhodium(I)-catalyzed process. This demonstrated its effectiveness in organic synthesis, particularly in the preparation of functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Conformational Studies in Nanotubes : Kuznetsov (2014) conducted a study on 2,2-dimethylpropane in nanotubes, offering insights into the conformational preferences and structural changes of such molecules in constrained environments, which could have implications in nanotechnology and material science (Kuznetsov, 2014).
Other Applications
Environmental Science and Toxicology : Marsh et al. (2005) identified and synthesized a dimethoxylated polybrominated biphenyl in marine mammals, demonstrating the compound's relevance in environmental toxicology and the study of bioaccumulation of organic compounds (Marsh et al., 2005).
- processes at lower temperatures, where this compound played a role in the study of chain-branching mechanisms (Eskola et al., 2017).
Conformational and Structural Analysis
Structural Characterization in Chemistry : Heimgert, Morsbach, Kleinschmidt, & Reiss (2022) used derivatives of the compound for structural characterization in chemistry, contributing to our understanding of hydrogen-bonded salt structures and their solid-state networks (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Conformational Dynamics Study : Godunov, Bataev, & Yakovlev (2019) explored the conformational dynamics of 2,2-dimethylpropanal molecules in excited electronic states, providing insights into the geometric structure and potential energy surface of these molecules. This research is significant for understanding the photophysics and photochemistry of similar compounds (Godunov, Bataev, & Yakovlev, 2019).
Catalytic Applications and Material Science
Catalysis in Polymerization : Kefeng, Zhu, Xu, Jingcheng, & Liu (2016) investigated the interactions of donors like 1,3-dimethoxy-2,2-dimethylpropane with MgCl2 surfaces, revealing its role in the control of surfaces in Ziegler–Natta olefin polymerization catalysis, demonstrating its application in advanced material synthesis (Kefeng et al., 2016).
Electrochemical Systems and Solvent Stability : Sharon et al. (2017) presented a study on a solvent related to this compound, showcasing its stability in Li-O2 cells and potential as a solvent in electrochemical systems involving oxygen reduction (Sharon et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-dimethoxy-2,2-dimethylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)6(9-3)10-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFEAIIACKXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447551 | |
| Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18208-39-4 | |
| Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3380035.png)
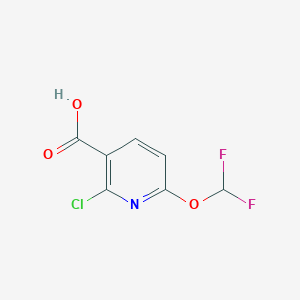
![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3380045.png)
![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B3380058.png)
